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Compound of Interest

(1S,2R)-2-(Benzyloxymethyl)-1-
Compound Name:
hydroxy-3-cyclopentene

Cat. No.: B044974

In-Depth Technical Guide: (1S,2R)-2-
(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,
synthesis, and biological relevance of the chiral building block, (1S,2R)-2-
(Benzyloxymethyl)-1-hydroxy-3-cyclopentene. This compound is a critical intermediate in
the synthesis of antiviral therapeutics, most notably Entecavir.

Core Chemical Properties

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a pale yellow oil under standard
conditions. Its chemical and physical properties are summarized in the table below, providing a
foundational dataset for its use in synthetic chemistry.
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Property Value Source
CAS Number 110567-21-0 [1]
Molecular Formula C13H1602 [2][3]
Molecular Weight 204.26 g/mol [2][3]
Appearance Pale Yellow Oil

Boiling Point 318.9 °C at 760 mmHg

Density 1.112 g/cm3

Flash Point 135.5°C

Purity >98% [4]

Experimental Protocols

The synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a key step in

the total synthesis of Entecavir. The following is a representative experimental protocol for its

preparation, derived from synthetic strategies reported in the literature.

Enantioselective Synthesis of (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol

This synthesis involves the asymmetric reduction of a cyclopentenone precursor.

Materials:

Diethylether

Brine

2-((Benzyloxy)methyl)cyclopent-2-en-1-one

Tetrahydrofuran (THF), anhydrous

Sodium bicarbonate, saturated solution

(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride ™)
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Magnesium sulfate, anhydrous

Silica gel for column chromatography

Hexanes

Ethyl acetate

Procedure:

A solution of 2-((benzyloxy)methyl)cyclopent-2-en-1-one (1.0 eq) in anhydrous THF is cooled
to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

e A solution of (-)-B-Chlorodiisopinocampheylborane (1.2 eq) in anhydrous THF is added
dropwise to the cooled solution of the enone.

e The reaction mixture is stirred at -78 °C for 4 hours, and the progress of the reaction is
monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction is quenched by the slow addition of diethylether, followed by a
saturated aqueous solution of sodium bicarbonate.

e The mixture is allowed to warm to room temperature and stirred for 30 minutes.
e The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

o The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and concentrated under reduced pressure.

e The crude product is purified by silica gel column chromatography using a gradient of ethyl
acetate in hexanes to afford the desired product, (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-
3-cyclopentene.

Characterization Data: While specific spectral data for the title compound is not readily
available in the public domain, analysis of closely related structures suggests the following
expected signals:
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« 'H NMR (CDCls, 400 MHz): & ~7.3-7.4 (m, 5H, Ar-H), 5.8-6.0 (m, 2H, CH=CH), 4.5-4.6 (m,
3H, Ar-CHz and CH-OH), 3.5-3.7 (m, 2H, CH2-OBn), 2.5-2.8 (m, 1H, allylic CH), 2.0-2.2 (m,
1H, allylic CH), 1.5-1.7 (m, 1H, CH2).

« 3C NMR (CDCls, 100 MHz): & ~138 (Ar-C), 130-135 (CH=CH), 127-129 (Ar-CH), 75-80 (CH-
OH), 70-73 (Ar-CHz and CH2-OBn), 40-45 (allylic CH), 30-35 (CHz).

« IR (thin film): v ~3400 (br, O-H), 3030, 2920, 2850 (C-H), 1650 (C=C), 1100 (C-O) cm~*.

Role in Drug Development and Signaling Pathways

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a crucial chiral intermediate for
the synthesis of Entecavir, a potent antiviral drug used for the treatment of Hepatitis B virus
(HBV) infection. The specific stereochemistry of this intermediate is essential for the biological
activity of the final drug molecule.

Entecavir is a guanosine nucleoside analogue that, once phosphorylated to its active
triphosphate form within the cell, acts as a competitive inhibitor of the HBV DNA polymerase.
This inhibition disrupts the viral replication cycle at three key stages: base priming, reverse
transcription of the negative strand, and synthesis of the positive strand of HBV DNA.

Below is a diagram illustrating the mechanism of action of Entecauvir.
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Caption: Mechanism of Entecavir in inhibiting HBV DNA polymerase.
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The synthetic pathway to Entecavir, starting from a suitable chiral precursor, highlights the
importance of stereocontrolled reactions to install the required functionalities on the
cyclopentene ring. The workflow diagram below illustrates a generalized synthetic approach
where (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a key intermediate.
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Caption: Generalized synthetic workflow for Entecavir via the key intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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